2-Bromo-4-fluorotoluene can serve as a starting material for the synthesis of other valuable compounds. One example is 4-borono-2-fluorophenylalanine, a radiopharmaceutical tracer used in Positron Emission Tomography (PET) scans. The specific properties of 2-BFT, particularly the presence of the bromine and fluorine groups, allow for targeted chemical reactions to achieve the desired end product [].
Scientific literature mentions 2-BFT in the context of patent applications, though the specific details of these inventions are not publicly available. This suggests potential applications of 2-BFT in the development of novel materials with unique properties [].
The molecule consists of a benzene ring (six-membered carbon ring) with a bromine atom attached at the second position (counting carbons clockwise) and a fluorine atom at the fourth position []. This specific arrangement places the electron-withdrawing bromine and fluorine on opposite sides of the ring, creating a slight polarity in the molecule.
Synthesis of 2-Bromo-4-fluorotoluene can be achieved through various methods, including:
C6H5F + Br2 + FeBr3 -> C6H4FBr + HBr + FeBr2
Irritant